molecular formula C24H22N2O2S2 B2812908 2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 708286-73-1

2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2812908
CAS No.: 708286-73-1
M. Wt: 434.57
InChI Key: CGNVKHPTTSZNJC-UHFFFAOYSA-N
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Description

2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidin-4-one core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern and the presence of both sulfanyl and oxoethyl groups.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S2/c1-14-10-11-18(12-15(14)2)20(27)13-29-24-25-22-21(16(3)17(4)30-22)23(28)26(24)19-8-6-5-7-9-19/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNVKHPTTSZNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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